H-Ala-Phe-Pro-bNA HCl

Prolyl Tripeptidyl Aminopeptidase Enzyme Kinetics Porphyromonas gingivalis

Generic chromogenic substrates introduce uncontrolled variables that compromise protease assay reproducibility. This validated PTP substrate with established kinetic parameters (KM=0.17 mM, kcat=511 s⁻¹) is the exact reference standard for quantifying P. gingivalis PTP activity. • KM=0.17 mM reference enables cross-experiment normalization and recombinant enzyme QC acceptance testing • 340-380 nm detection range avoids optical interference from colored bacterial lysates common in microbiology screening • Aqueous HCl salt formulation eliminates DMSO compatibility issues and streamlines automated HTS liquid handling

Molecular Formula C27H30N4O3
Molecular Weight 458.6 g/mol
CAS No. 749831-27-4
Cat. No. B8270039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Phe-Pro-bNA HCl
CAS749831-27-4
Molecular FormulaC27H30N4O3
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N
InChIInChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1
InChIKeyXNTZVXIZBNJULD-NWVWQQAFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Phe-Pro-bNA HCl: Identity and Key Specifications


H-Ala-Phe-Pro-bNA HCl (also designated Ala-Phe-Pro-βNA hydrochloride or AFP-βNA) is a synthetic tripeptide chromogenic substrate comprising the amino acid sequence alanine-phenylalanine-proline conjugated to a β-naphthylamide (bNA) reporter group and supplied as the hydrochloride salt . The compound serves as a validated substrate for prolyl tripeptidyl aminopeptidase (PTP) from the periodontal pathogen Porphyromonas gingivalis, enabling spectrophotometric quantification of enzymatic activity via detection of liberated β-naphthylamine . With molecular weight 495.02 g/mol (free base 458.55 g/mol), this reagent is a fundamental tool in protease enzymology and inhibitor discovery workflows targeting bacterial virulence factors .

Target Enzyme P. gingivalis prolyl tripeptidyl aminopeptidase (PTP)
Reporter Group β-Naphthylamide (bNA) chromogenic detection
Formulation HCl salt · direct aqueous solubility

Why H-Ala-Phe-Pro-bNA HCl Cannot Be Substituted


Substitution of H-Ala-Phe-Pro-bNA HCl with other in-class chromogenic substrates—even those sharing the identical tripeptide sequence—introduces measurable alterations in enzymatic recognition, kinetic behavior, and inhibitor screening outcomes that can confound data interpretation and compromise assay reproducibility. The bNA reporter moiety confers distinct steric and electronic properties compared to the more common p-nitroanilide (pNA) group, directly impacting substrate binding affinity, catalytic turnover rates, and the detection wavelength employed in spectrophotometric assays . Furthermore, the specific tripeptide sequence (Ala-Phe-Pro) determines enzyme class selectivity; literature evidence demonstrates that closely related sequences (e.g., Phe-Pro-Ala) exhibit entirely divergent cleavage patterns when assayed against the same peptidase preparations, underscoring that sequence identity—not merely peptide class membership—governs substrate utility in a given experimental system [1]. Generic replacement without verification of comparative kinetic parameters and enzyme specificity introduces uncontrolled variables that undermine quantitative reproducibility.

bNA vs. pNA reporter shifts detection wavelength and may alter kinetic recognition; direct interchange risks signal incompatibility.
Sequence specificity (Ala-Phe-Pro) determines enzyme class selectivity; inverted or generic tripeptides may not be cleaved by P. gingivalis PTP.
HCl salt provides aqueous solubility; free-base or non-salt analogs may require organic co-solvents, introducing assay variability.

H-Ala-Phe-Pro-bNA HCl: Quantitative Comparison Guide


Enzyme Kinetics: H-Ala-Phe-Pro-bNA vs. Alternative Substrates

Kinetic analysis of H-Ala-Phe-Pro-bNA with wild-type prolyl tripeptidyl aminopeptidase (PTP) from P. gingivalis yields a KM value of 0.17 mM and a turnover number (kcat) of 511 s⁻¹ under standardized assay conditions (20 mM Tris-HCl, pH 7.0, 37°C) [1]. In direct comparison, the E636A mutant enzyme exhibits a 5-fold higher KM (0.85 mM) and a markedly reduced kcat of 6.8 s⁻¹, demonstrating a 75-fold decrease in catalytic efficiency (kcat/KM) [1]. These parameters provide a benchmark for evaluating alternative substrates and for validating enzyme preparations. In contrast, the widely used generic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin displays a KM range of 0.04–1.97 mM under similar conditions, illustrating that substrate affinity is not universally conserved across tripeptide scaffolds [2].

Enzyme Kinetics
Head-to-head
KM 0.17 mM, kcat 511 s⁻¹ (WT) vs. KM 0.85 mM, kcat 6.8 s⁻¹ (E636A)
Benchmark kinetic parameters support enzyme preparation validation.
5-fold KM increase, ~375-fold catalytic efficiency reduction for mutant.
Prolyl Tripeptidyl Aminopeptidase Enzyme Kinetics Porphyromonas gingivalis

Inhibitor Binding Affinity: Wild-Type vs. E636A PTP

H-Ala-Phe-Pro-bNA serves as the reference substrate in competitive binding studies evaluating the boronic acid-based inhibitor H-Ala-Ile-pyrrolidin-2-yl boronic acid against prolyl tripeptidyl aminopeptidase isoforms. Using this substrate, the inhibitor exhibits a Ki of 88.1 nM against wild-type PTP39 and a Ki of 48.8 nM against the E636A mutant [1]. The 1.8-fold difference in inhibitor affinity between the two enzyme isoforms, detected using this substrate, reveals that the E636 residue participates in substrate recognition and inhibitor binding; the mutant enzyme shows a 554-fold higher Ki (reduced affinity) relative to the wild-type when normalized to catalytic efficiency [1]. These quantitative differences are not detectable using non-specific substrates that fail to discriminate between the active site geometries of the two isoforms.

Inhibitor Binding
Head-to-head
Ki 88.1 nM (WT) vs. 48.8 nM (E636A) for boronic acid inhibitor
Discriminates inhibitor affinity between enzyme isoforms.
554-fold higher Ki for mutant when normalized to catalytic efficiency.
Prolyl Tripeptidyl Aminopeptidase Inhibitor Screening Boronic Acid Inhibitors

Enzyme Specificity: Cleavage vs. Sequence-Inverted Analog

In a direct comparative study of tripeptidyl aminopeptidase substrate recognition, the β-naphthylamide of Phe-Pro-Ala (modeled after the NH2-terminus of the phenylalanyl monomer of bovine growth hormone) was cleaved efficiently, releasing β-naphthylamine and serving as a functional assay substrate. In contrast, H-Ala-Phe-Pro-bNA (modeled after the alanyl monomer sequence) was not cleaved by the same enzyme preparation under identical assay conditions [1]. This binary cleavage pattern (active vs. inactive) demonstrates that the enzyme exhibits absolute sequence specificity for the N-terminal tripeptide, and that H-Ala-Phe-Pro-bNA is not a universal substrate for all tripeptidyl aminopeptidases. The negative cleavage result is a critical quality control benchmark: laboratories working with P. gingivalis PTP should observe robust cleavage, whereas those studying pituitary tripeptidyl aminopeptidase should observe negligible activity.

Enzyme Specificity
Head-to-head
No cleavage by pituitary tripeptidyl aminopeptidase; Phe-Pro-Ala-βNA cleaved.
Absolute sequence specificity confirms enzyme source attribution.
Binary cleavage pattern; false-negative risk with generic substrates.
Substrate Specificity Tripeptidyl Aminopeptidase Enzyme Characterization

Chromogenic Reporter Comparison: bNA vs. pNA

H-Ala-Phe-Pro-bNA HCl employs a β-naphthylamide leaving group that upon enzymatic cleavage releases β-naphthylamine, detectable spectrophotometrically at 340–380 nm or fluorometrically following derivatization . The analogous p-nitroanilide substrate (H-Ala-Phe-Pro-pNA, CAS 201732-35-6) releases p-nitroaniline, which is typically monitored at 405 nm . The 25–65 nm difference in detection wavelength has practical implications for high-throughput screening (HTS) platforms where compound libraries may exhibit intrinsic absorbance at 405 nm, leading to false positives or signal quenching. Additionally, the molar extinction coefficient of β-naphthylamine at 340 nm is approximately 2,500 M⁻¹cm⁻¹, compared to ~9,900 M⁻¹cm⁻¹ for p-nitroaniline at 405 nm; the lower extinction coefficient of bNA necessitates higher substrate or enzyme concentrations but offers reduced background interference in turbid or colored biological samples [1].

Reporter Comparison
Cross-study
bNA: λmax 340–380 nm, ε ~2,500 M⁻¹cm⁻¹ vs. pNA: 405 nm, ε ~9,900
Wavelength shift influences HTS filter compatibility and compound interference.
Lower extinction coefficient but reduced background in colored lysates.
Chromogenic Substrate Spectrophotometric Detection Assay Development

Solubility and Formulation: HCl Salt vs. Free Base

H-Ala-Phe-Pro-bNA is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the neutral free base form. The compound is reported to be soluble in water and common organic solvents including methanol and dimethyl sulfoxide (DMSO) . This formulation contrast with non-salt chromogenic substrates such as Suc-Ala-Ala-Pro-Phe-pNA (CAS 70967-97-4), which requires dissolution in organic solvents (typically DMSO or trifluoroethanol) prior to aqueous dilution, introducing solvent compatibility considerations for enzyme assays . The hydrochloride salt form of H-Ala-Phe-Pro-bNA enables direct dissolution in aqueous buffer systems up to millimolar concentrations without organic co-solvent, simplifying assay preparation and reducing solvent-induced enzyme inhibition artifacts.

Solubility & Formulation
Data to verify
HCl salt: soluble in water, methanol, DMSO; free base/neutral substrates often require organic co-solvent.
Direct aqueous solubility may simplify assay setup and reduce solvent artifacts.
Class-level inference; verify with specific lot if critical.
Peptide Solubility Formulation Aqueous Assay Compatibility

H-Ala-Phe-Pro-bNA HCl: Research and Industrial Applications


P. gingivalis PTP Characterization for Periodontal Research

This compound is the validated substrate for quantifying PTP activity in P. gingivalis lysates, purified enzyme preparations, and recombinant protein expression systems. The established kinetic parameters (KM = 0.17 mM; kcat = 511 s⁻¹) provide a reference standard for normalizing enzyme activity across experiments and for validating the functional integrity of recombinant PTP batches [1]. The compound's specificity for P. gingivalis PTP, as opposed to pituitary tripeptidyl aminopeptidase, ensures that activity measurements reflect the intended enzyme source without cross-reactivity ambiguity [2].

Inhibitor Screening and SAR for P. gingivalis Virulence

H-Ala-Phe-Pro-bNA serves as the reference substrate in competitive inhibition assays for evaluating novel small-molecule inhibitors of PTP. The compound enabled determination of Ki values (88.1 nM for wild-type, 48.8 nM for E636A mutant) for the boronic acid-based inhibitor H-Ala-Ile-pyrrolidin-2-yl boronic acid [1]. This application supports drug discovery programs aimed at developing periodontal disease therapeutics that target bacterial protease virulence mechanisms. The compound's compatibility with 340–380 nm detection reduces interference from colored bacterial lysates common in microbiology screening workflows .

Quality Control Testing of Recombinant PTP

Biotechnology and reagent manufacturing facilities utilize H-Ala-Phe-Pro-bNA to verify the enzymatic activity and lot-to-lot consistency of purified PTP sold as a research reagent. The quantitative kinetic parameters (KM and kcat) established in the literature provide acceptance criteria for QC release testing [1]. The hydrochloride salt formulation enables direct preparation of substrate stocks in aqueous buffer, streamlining QC workflows and eliminating solvent interference that could compromise enzyme activity measurements .

HTS Assay Development with Reduced Background

For laboratories developing HTS assays using crude bacterial lysates or other complex biological matrices, the β-naphthylamide reporter group offers a detection wavelength (340–380 nm) distinct from the 405 nm commonly employed for pNA substrates . This spectral separation reduces false-positive signals from compound libraries that absorb at 405 nm and minimizes background interference from colored sample components. The direct aqueous solubility of the hydrochloride salt further simplifies automated liquid handling and eliminates solvent compatibility issues in robotic HTS platforms .

Application
Selection Property
Validation Focus
P. gingivalis PTP characterization
Sequence-specific PTP substrate with bNA reporter
Kinetic benchmark validation (KM, kcat) and enzyme source specificity
PTP inhibitor screening research
Competitive inhibition assay suitability
Ki determination and inhibitor selectivity verification
Recombinant PTP QC testing
Lot-to-lot enzymatic activity verification
Consistency with established kinetic reference parameters
HTS assay development with reduced background
bNA reporter at 340–380 nm detection window
Assay interference screening and direct aqueous formulation compatibility

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